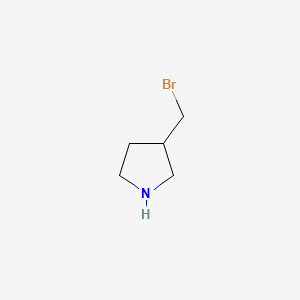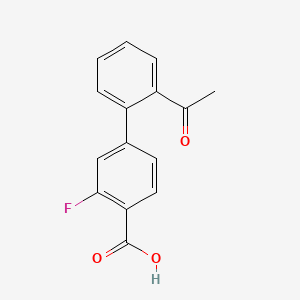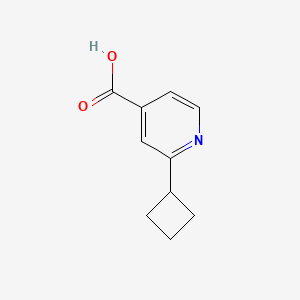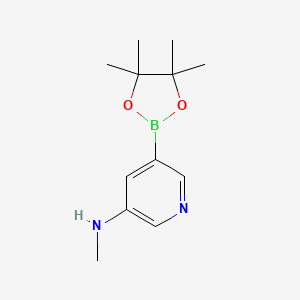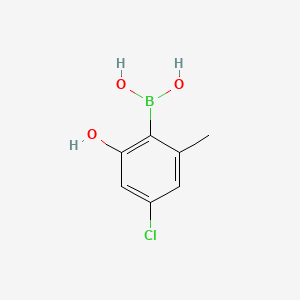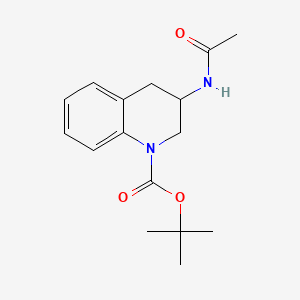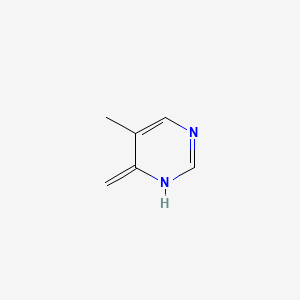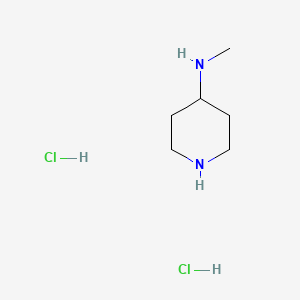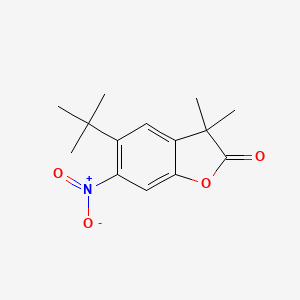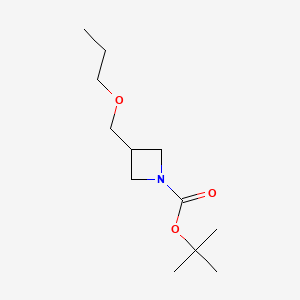
1,3-PROPAN-D6-DITHIOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propane-d6-dithiol is a deuterated form of 1,3-propanedithiol, a chemical compound with the formula HSCD2CD2CD2SH. This compound is a useful reagent in organic synthesis, particularly for the protection of aldehydes and ketones via the formation of dithianes. It is a colorless liquid with a strong odor and is soluble in organic solvents but only slightly soluble in water .
Wissenschaftliche Forschungsanwendungen
1,3-Propane-d6-dithiol has several scientific research applications:
Wirkmechanismus
Target of Action
1,3-Propane-d6-dithiol, a deuterated derivative of 1,3-propanedithiol, is primarily used as a reagent in organic synthesis . It is known to interact with carbonyl compounds, acting as a protective group for aldehydes and ketones via their reversible formation of dithianes .
Mode of Action
The compound exhibits strong nucleophilic behavior due to the presence of the thiol groups, which can form covalent bonds with electrophiles . This makes it a valuable reagent in organic synthesis, as it can be used to introduce sulfur-containing functional groups into molecules .
Biochemical Pathways
1,3-Propane-d6-dithiol is involved in the synthesis of 1,3-dithianes and 1,3-dithiolanes from carbonyl compounds . It can also react with metal ions to form chelate rings .
Pharmacokinetics
As a stable heavy isotope, 1,3-Propane-d6-dithiol has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The compound’s action results in the formation of dithianes from carbonyl compounds, which can be used for protection during organic synthesis . Additionally, it can form chelate rings when reacting with metal ions .
Action Environment
The compound is soluble in water, ethanol, and diethyl ether, and reacts with strong oxidizing agents . Its reactivity and deuterium substitution make it a useful compound in both organic and inorganic chemistry . The action, efficacy, and stability of 1,3-Propane-d6-dithiol can be influenced by environmental factors such as temperature and the presence of other compounds .
Vorbereitungsmethoden
1,3-Propane-d6-dithiol can be synthesized through several methods. One common synthetic route involves the reaction of deuterated 1,3-dibromopropane with sodium hydrosulfide in the presence of a solvent like ethanol. The reaction typically proceeds under reflux conditions to yield 1,3-propane-d6-dithiol . Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,3-Propane-d6-dithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Vergleich Mit ähnlichen Verbindungen
1,3-Propane-d6-dithiol can be compared with other similar compounds such as:
1,2-ethanedithiol: This compound has two thiol groups attached to adjacent carbon atoms, making it more reactive in certain types of reactions.
1,2-propanedithiol: Similar to 1,3-propane-d6-dithiol but with the thiol groups on adjacent carbon atoms, leading to different reactivity patterns.
1,3-Propane-d6-dithiol is unique due to its deuterated nature, which can be useful in studies involving isotopic labeling and tracing.
Eigenschaften
CAS-Nummer |
1219803-51-6 |
|---|---|
Molekularformel |
C3H8S2 |
Molekulargewicht |
114.254 |
IUPAC-Name |
1,1,2,2,3,3-hexadeuteriopropane-1,3-dithiol |
InChI |
InChI=1S/C3H8S2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2 |
InChI-Schlüssel |
ZJLMKPKYJBQJNH-NMFSSPJFSA-N |
SMILES |
C(CS)CS |
Synonyme |
1,3-PROPANE-D6-DITHIOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


